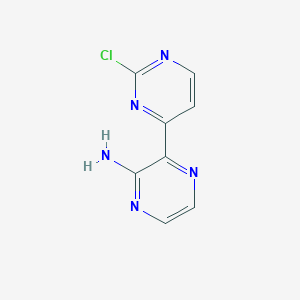

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer treatment.

Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound is also a pyrazine derivative with potential kinase inhibitory activity.

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid: Another compound with a similar pyrimidine structure, used in various chemical and biological studies.

Uniqueness

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.

Biological Activity

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyrimidine moiety and a pyrazinamine structure. Its molecular formula is C9H8ClN5, and it features a unique arrangement that contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Kinases are crucial in signaling pathways that regulate various cellular functions, including growth, metabolism, and apoptosis.

Inhibition of CHK1 Kinase

One notable study investigated the compound's role as a CHK1 inhibitor. CHK1 (Checkpoint Kinase 1) is essential for DNA damage response and cell cycle regulation. The compound demonstrated significant inhibitory activity against CHK1 with an IC50 value indicating potency comparable to established inhibitors. Structure-guided modifications enhanced its selectivity over related kinases, such as CHK2, suggesting potential for targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its core structure. SAR studies have shown that:

- Chloro Substitution : The presence of the chlorine atom at the 2-position of the pyrimidine ring enhances lipophilicity and may improve binding affinity to target proteins.

- Pyrazinamine Core : The pyrazine ring contributes to the overall stability and interaction with ATP-binding sites in kinases .

Table 1 summarizes key findings from SAR studies related to this compound:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine at C2 | Increases potency against CHK1 | |

| Nitrile addition | Enhances binding interactions | |

| Variations in amine | Alters selectivity towards CHK1 vs CHK2 |

Case Studies and Experimental Findings

Several studies have reported on the efficacy of this compound in preclinical models:

- Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G2/M phase.

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for therapeutic application in oncology .

- Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Properties

Molecular Formula |

C8H6ClN5 |

|---|---|

Molecular Weight |

207.62 g/mol |

IUPAC Name |

3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12) |

InChI Key |

HHAGWRZIAITYAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CN=C2N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.